1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
Description
1-[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to a pyrrolidine ring substituted with a 5-bromofuran-2-carbonyl group and a methoxymethyl side chain. Its molecular formula is C₁₇H₁₅BrN₄O₂ (MW: 387.23 g/mol), and it is structurally characterized by the presence of:
- A 1,2,3-triazole ring, known for its stability and role in bioactivity .
- A pyrrolidin-3-yl moiety connected to the triazole, which enhances conformational rigidity .
- A methoxymethyl group at the 4-position of the triazole, offering hydrophilicity and metabolic stability .
This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method renowned for regioselective 1,4-disubstituted triazole formation .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3/c1-20-8-9-6-18(16-15-9)10-4-5-17(7-10)13(19)11-2-3-12(14)21-11/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBDFFDZYRWRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole-Pyrrolidine Hybrids
The following table compares structural analogs with modifications in the pyrrolidine substituents or triazole side chains:
Key Observations:
- This may enhance binding affinity in enzyme inhibition assays.
- Methoxy vs. Fluorinated Groups : Methoxymethyl substituents improve aqueous solubility compared to lipophilic trifluoromethyl groups, as seen in fluorinated triazoles .
- Biological Activity : Dichlorobenzyloxy-substituted triazoles (e.g., compound 2ab in ) exhibit potent antiparasitic activity, suggesting that electron-withdrawing substituents enhance bioactivity.
Antimicrobial and Antiparasitic Potential
- Triazole-pyrrolidine hybrids with halogenated aryl groups (e.g., 4-chlorophenyl or 4-bromophenyl) demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 6.25–25 μg/mL against S. aureus and E. coli .
- The 5-bromofuran moiety in the target compound may enhance membrane permeability due to its moderate logP (~2.8), compared to more polar methoxyphenyl analogs (logP ~1.5) .
Structural Insights from Crystallography
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
